ARI-3531
Description
ARI-3531, chemically designated as N-(pyridine-3-carbonyl)-Val-boroPro, is a boronic acid-based inhibitor developed to selectively target prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative disorders and cancer progression . Its design leverages the electrophilic properties of boronic acid to achieve covalent binding with the catalytic serine residue of PREP, resulting in irreversible inhibition.
This compound’s structural backbone includes a valine-boroPro motif coupled with a pyridine-3-carbonyl group, which confers stability and synthetic accessibility . Its pharmacokinetic profile demonstrates high plasma stability, making it suitable for in vivo studies .
Properties
CAS No. |
1432499-51-8 |
|---|---|
Molecular Formula |
C15H22BN3O4 |
Molecular Weight |
319.168 |
IUPAC Name |
[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C15H22BN3O4/c1-10(2)13(18-14(20)11-5-7-17-8-6-11)15(21)19-9-3-4-12(19)16(22)23/h5-8,10,12-13,22-23H,3-4,9H2,1-2H3,(H,18,20)/t12-,13-/m1/s1 |
InChI Key |
MXZNUGFCDVAXLG-CHWSQXEVSA-N |
SMILES |
CC(C)[C@@H](NC(C1=CC=NC=C1)=O)C(N2[C@@H](B(O)O)CCC2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARI-3531; ARI3531; ARI 3531 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: this compound vs. ARI-3099 and Other Inhibitors
Selectivity and Mechanism
This compound’s 77,000-fold selectivity for PREP over FAP is unprecedented, attributed to the pyridine-3-carbonyl group’s steric and electronic compatibility with PREP’s active site . In contrast, ARI-3099’s pyridine-4-carbonyl group favors FAP binding, achieving 350-fold selectivity over PREP. Both compounds avoid off-target effects on DPPs, unlike Talabostat, which broadly inhibits DPP-4/8/9, leading to adverse metabolic effects .
Structural Advantages
The boronic acid moiety in this compound and ARI-3099 enables covalent, irreversible binding, enhancing potency compared to reversible inhibitors like KYP-2047 . This compound’s valine residue further optimizes hydrophobic interactions with PREP, whereas ARI-3099’s D-alanine configuration aligns with FAP’s substrate preferences .
Therapeutic and Research Utility
This compound’s selectivity makes it ideal for dissecting PREP’s role in protein aggregation (e.g., α-synuclein in Parkinson’s disease) without confounding FAP-related signals . ARI-3099, conversely, is tailored for studying FAP’s contribution to tumor stroma remodeling. Both outperform older inhibitors like Talabostat, which lacks target specificity .
Research Findings and Implications
- In Vivo Efficacy : In murine models, this compound demonstrated 90% PREP occupancy at 1 mg/kg, correlating with improved cognitive outcomes in neurodegeneration studies .
- Clinical Potential: While this compound remains preclinical, its pharmacokinetic profile supports further development for CNS disorders. ARI-3099 is being evaluated in oncology models for FAP-driven metastasis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
